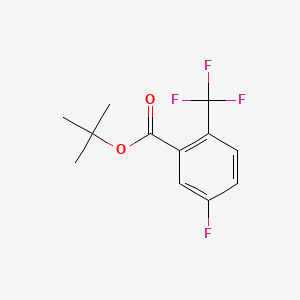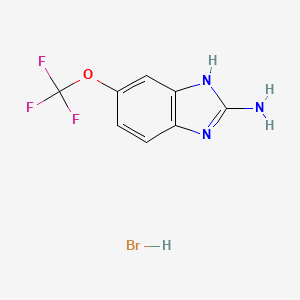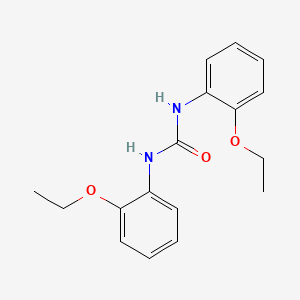
1,3-Bis(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-ethoxyphenyl)urea is an organic compound that belongs to the class of diaryl ureas It is characterized by the presence of two ethoxyphenyl groups attached to a central urea moiety
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-ethoxyphenyl)urea can be synthesized through the reaction of 2-ethoxyaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
Formation of Isocyanate Intermediate: 2-ethoxyaniline reacts with phosgene or triphosgene to form the corresponding isocyanate intermediate.
Urea Formation: The isocyanate intermediate then reacts with another molecule of 2-ethoxyaniline to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of triphosgene is preferred due to its stability and ease of handling compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane at room temperature, and the product is purified through recrystallization.
化学反応の分析
Types of Reactions
1,3-Bis(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and oxidized urea compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-Bis(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2-methoxyphenyl)urea
- 1,3-Bis(4-methoxyphenyl)urea
- 1,3-Bis(2,4-dimethoxyphenyl)urea
- 1,3-Bis(2-chlorophenyl)urea
Uniqueness
1,3-Bis(2-ethoxyphenyl)urea is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its methoxy or chlorophenyl analogs.
特性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC名 |
1,3-bis(2-ethoxyphenyl)urea |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-11-7-5-9-13(15)18-17(20)19-14-10-6-8-12-16(14)22-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChIキー |
LICRXIXPUKEQLJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13462074.png)

![Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13462085.png)
![Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B13462086.png)
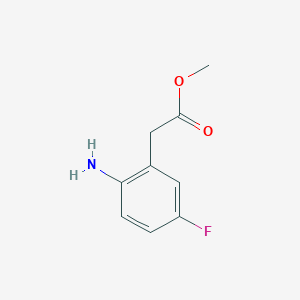
![Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13462097.png)
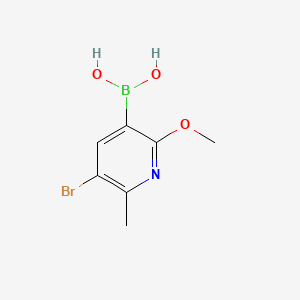
![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)




